molecular formula C13H9NO B1679943 Pyridarone CAS No. 7035-04-3

Pyridarone

Cat. No.: B1679943
CAS No.: 7035-04-3
M. Wt: 195.22 g/mol
InChI Key: LGTULKCVKOMQDR-UHFFFAOYSA-N
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Description

Pyridarone is a heterocyclic compound with a structure that includes a pyridine ring fused to a benzofuran moiety. This compound has garnered interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridarone can be synthesized through several methods. One common approach involves the reaction of 2-(pyridin-4-ylmethoxy)benzaldehyde with potassium tert-butoxide in N,N-dimethylformamide at 80°C for 3 hours. The reaction mixture is then cooled, and the product is precipitated by adding ice-cold water, followed by recrystallization from ethanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridarone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyridinium salts.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include pyridinium salts, dihydropyridine derivatives, and various substituted pyridines.

Scientific Research Applications

Pyridarone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridarone involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. Additionally, this compound can modulate ion channels and neurotransmitter receptors, contributing to its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic compound with a structure similar to pyridarone but without the benzofuran moiety.

    Pyrazole: Another nitrogen-containing heterocycle with diverse biological activities.

    Pyrimidine: A six-membered ring containing two nitrogen atoms, commonly found in nucleic acids.

Uniqueness of this compound: this compound’s unique structure, combining a pyridine ring with a benzofuran moiety, imparts distinct pharmacological properties. This fusion enhances its potential as a versatile scaffold for drug development, offering a broader range of biological activities compared to its simpler counterparts .

Properties

IUPAC Name

4-(1-benzofuran-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTULKCVKOMQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220630
Record name Pyridarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7035-04-3
Record name 4-(2-Benzofuranyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7035-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridarone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007035043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridarone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85430
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridarone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIDARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83L91231V7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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